Methyl (S)-o-Chloromandelate
Overview
Description
Methyl (S)-o-Chloromandelate (MOC), also known as 4-chloro-3-methylphenylacetic acid, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a chiral compound, meaning that it has two different forms that are mirror images of each other, and is of particular interest to researchers due to its potential to interact with a variety of biological systems.
Scientific Research Applications
Enzymatic Enantioselectivity Improvement
Methyl (S)-o-Chloromandelate (S-CMM) is used in the synthesis of pharmaceuticals like clopidogrel, a platelet aggregation inhibitor. A study by Gu et al. (2015) explored enhancing the enantioselectivity of esterase BioH towards S-CMM through rational design and molecular dynamics simulations. They achieved a significant increase in enantioselectivity, providing insights for enzyme design in other similar applications (Gu et al., 2015).
Synthesis Techniques
Different methods have been developed for synthesizing Methyl (S)-o-Chloromandelate. Ema et al. (2007) reported achieving over 99% enantiomeric excess in synthesizing methyl (R)-o-chloromandelate, a clopidogrel intermediate, via asymmetric reduction with recombinant E. coli (Ema et al., 2007). Yin et al. (2009) explored the Ru-catalyzed asymmetric hydrogenation and transfer hydrogenation for preparing methyl (R)-o-chloromandelate, achieving up to 92% enantiomeric excess (Yin et al., 2009).
Biocatalytic Approaches
Uhm et al. (2007) developed a lipase-mediated transesterification process for resolving methyl 2-chloromandelate, obtaining enantiomerically pure methyl (R)-2-chloromandelate under solvent-free conditions, which is crucial for pharmaceutical production (Uhm et al., 2007). Jeong et al. (2010) optimized the enantioselective synthesis of methyl (R)-2-chloromandelate using whole cells of Saccharomyces cerevisiae, achieving high conversion and enantiomeric excess, indicating potential for large-scale production (Jeong et al., 2010).
Chiral Resolution Techniques
Xu et al. (2019) reported on a calcium(II)-mediated resolution method for methyl o-chloromandelate, obtaining good enantiomeric excess and yield. This process shows potential for preparative-scale resolution of this compound (Xu et al., 2019).
Directed Evolution and High-Throughput Screening
Yang et al. (2017) improved the catalytic performance of mandelate racemase towards (S)-2-CMA, a key intermediate in the synthesis of (S)-clopidogrel, using directed evolution and a novel high-throughput screening method. This approach is illustrative of strategies for enhancing the catalytic efficiency of enzymes for specific substrates (Yang et al., 2017).
properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGBVQQIQSQED-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457939 | |
Record name | Methyl (S)-o-Chloromandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-o-Chloromandelate | |
CAS RN |
32345-60-1 | |
Record name | Methyl (S)-o-Chloromandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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